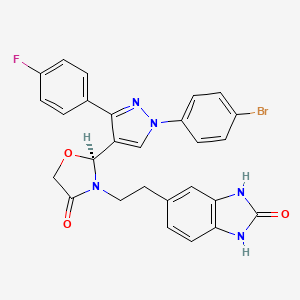

(S)-Canocapavir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H21BrFN5O3 |

|---|---|

Molecular Weight |

562.4 g/mol |

IUPAC Name |

(2S)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m0/s1 |

InChI Key |

YGPZZDKSASSELG-SANMLTNESA-N |

Isomeric SMILES |

C1C(=O)N([C@@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |

Canonical SMILES |

C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Canocapavir: A Deep Dive into its Mechanism of Action Against Hepatitis B Virus Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It belongs to a class of antiviral agents known as Core protein Allosteric Modulators (CpAMs), specifically classified as a Type II or Class II CpAM (also referred to as CAM-E).[3][4] These molecules target the HBV core protein (HBc), a critical multifunctional protein in the viral lifecycle, and disrupt the normal process of capsid assembly.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Mechanism of Action: Disrupting the Core of HBV Replication

The HBV core protein is a pivotal player in the viral lifecycle, responsible for encapsidating the viral pregenomic RNA (pgRNA) along with the viral polymerase, a process that is essential for reverse transcription and the formation of new viral DNA. This compound exerts its antiviral effect by binding to the core protein and allosterically modulating its function.

This compound is a Type II CpAM, meaning it accelerates the kinetics of capsid assembly. However, this rapid assembly occurs prematurely and in a manner that is uncoupled from the encapsidation of the pgRNA-polymerase complex. The result is the formation of "empty" capsids, which are morphologically similar to native capsids but lack the viral genome and are therefore non-infectious. This aberrant assembly process effectively sequesters the core protein into non-productive structures, preventing the formation of replication-competent nucleocapsids and thereby halting the viral replication cycle.

Computational simulations and mutagenesis studies suggest that Canocapavir binds to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This binding strengthens the interaction between core protein dimers, driving the rapid and uncontrolled assembly.

A particularly interesting and distinct aspect of Canocapavir's mechanism is its ability to induce a conformational change in the HBc linker region, leading to the exposure of the C-terminus on the exterior of the capsid. This allosteric effect is thought to interfere with the interaction between the core protein and the HBV large surface protein, which is crucial for the envelopment and secretion of viral particles. Consequently, Canocapavir not only prevents the formation of new infectious virions by promoting empty capsid formation but also inhibits the release of these particles from the infected cell.

Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and clinical efficacy of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Cell Line | Value | Citation |

| EC50 | HepAD38 | 0.1185 µM | |

| Protein-Binding Adjusted EC50 | - | 135 ng/mL |

Table 2: Clinical Trial Data (Phase 1b) - Mean Maximum Decline from Baseline after 28 Days

| Dose | HBV DNA Decline (log10 IU/mL) | pgRNA Decline (log10 copies/mL) | Citation |

| 50 mg | -1.54 | -1.53 | |

| 100 mg | -2.50 | -2.35 | |

| 200 mg | -2.75 | -2.34 | |

| Placebo | -0.47 | -0.17 |

Table 3: this compound Resistance-Associated Mutations in HBV Core Protein

| Mutation | Effect | Citation |

| F18A | Abolishes Canocapavir-triggered intracellular capsid accumulation | |

| R28A | Abolishes Canocapavir-triggered intracellular capsid accumulation | |

| V124A | Abolishes Canocapavir-triggered intracellular capsid accumulation | |

| R127L | Abolishes Canocapavir-triggered intracellular capsid accumulation | |

| T128I | Abolishes Canocapavir-triggered intracellular capsid accumulation |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Antiviral Activity Assay in HepAD38 Cells

This assay is used to determine the half-maximal effective concentration (EC50) of this compound against HBV replication.

-

Cell Line: HepAD38 cells, a stable cell line that replicates HBV in a tetracycline-repressible manner.

-

Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. HBV replication is induced by the withdrawal of tetracycline from the culture medium.

-

Treatment: HepAD38 cells are seeded in multi-well plates. After induction of HBV replication, the cells are treated with serial dilutions of this compound for a specified period (e.g., 2 days).

-

Quantification of HBV DNA: After treatment, intracellular capsid-associated HBV DNA is extracted. The levels of HBV DNA are quantified by real-time PCR using primers specific for the HBV genome.

-

Data Analysis: The percentage of HBV DNA replication inhibition is calculated relative to a mock-treated control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Capsid Particle Gel Assay

This assay is used to analyze the formation and status of HBV capsids.

-

Sample Preparation: Intracellular lysates from treated and untreated HBV-replicating cells are prepared.

-

Native Agarose Gel Electrophoresis: The lysates are resolved on a native agarose gel, which separates intact capsids based on their charge and size.

-

Immunoblotting: The proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein (e.g., anti-HBc C1) to visualize the capsids.

-

Detection of Capsid-Associated Nucleic Acids: To determine if the capsids contain the viral genome, the membrane can be hybridized with a DIG-labeled HBV-specific probe.

Southern Blot Analysis of HBV DNA Replicative Intermediates

This assay is used to visualize the different forms of HBV DNA produced during replication.

-

DNA Extraction: Total intracellular DNA is extracted from treated and untreated HBV-replicating cells.

-

Agarose Gel Electrophoresis: The DNA is separated by size on an agarose gel.

-

Southern Blotting: The DNA is transferred to a nylon membrane and hybridized with a radiolabeled or DIG-labeled HBV-specific probe.

-

Visualization: The different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded) are visualized by autoradiography or chemiluminescence.

Visualizations

HBV Replication Cycle and the Action of this compound

Caption: The HBV replication cycle and the inhibitory point of this compound.

Experimental Workflow for Antiviral Activity Assay

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Logical Relationship of this compound's Dual Mechanism

Caption: Logical flow of this compound's dual mechanism of action.

References

- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

(S)-Canocapavir: A Technical Guide to a Novel Core Protein Allosteric Modulator for Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Canocapavir (also known as Canocapavir and ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) capsid protein.[1] It functions as a core protein allosteric modulator (CpAM), specifically classified as a Class II or CAM-E (Capsid Assembly Modulator - Empty) agent.[2][3] By binding to a hydrophobic pocket at the interface of HBV core protein (HBc) dimers, this compound accelerates capsid assembly, leading to the formation of non-functional, empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[3] This disruption of the normal capsid assembly process effectively inhibits HBV replication and prevents the establishment of new covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes. Preclinical and clinical studies have demonstrated its potent, pan-genotypic antiviral activity and a favorable safety profile, positioning it as a promising candidate for the treatment of chronic hepatitis B.

Mechanism of Action

This compound is a member of the pyrazole class of compounds and targets the HBV core protein, a critical component involved in multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking. As a Class II CpAM, its primary mechanism involves the allosteric modulation of HBc dimer-dimer interactions. This leads to an acceleration of the capsid assembly process, but in a manner that is uncoupled from the encapsidation of the viral genome. The resulting capsids are morphologically normal but lack pgRNA and the viral polymerase, rendering them non-infectious. Furthermore, evidence suggests that this compound can induce a conformational change in the capsid structure, which may interfere with the interaction between the core and the large surface protein, thereby diminishing the production of empty virions.

Caption: Mechanism of action of this compound.

Antiviral Activity and Pharmacokinetics

This compound has demonstrated potent antiviral activity against HBV in both in vitro and in vivo models. Clinical trial data has provided key insights into its efficacy and pharmacokinetic profile in patients with chronic hepatitis B.

In Vitro Antiviral Activity

| Parameter | Cell Line | Value | Reference |

| EC50 | HepG2.2.15 | 10 nM | |

| EC50 | Primary Human Hepatocytes | 12 nM | |

| EC50 (protein-adjusted) | - | 135 ng/mL |

Clinical Antiviral Activity (Phase 1b)

Data from a 28-day, multiple-dose escalation trial in treatment-naïve, non-cirrhotic chronic hepatitis B patients.

| Dose | Mean Max HBV DNA Decline (log10 IU/mL) | Mean Max pgRNA Decline (log10 copies/mL) | Reference |

| 50 mg | -1.54 | -1.53 | |

| 100 mg | -2.50 | -2.35 | |

| 200 mg | -2.75 | -2.34 | |

| Placebo | -0.47 | -0.17 |

Pharmacokinetics (Phase 1b)

| Dose | Mean Plasma Trough Concentration (Fold of paEC50) | Accumulation Rate | Reference |

| 50 mg | 2.7x | 1.26 - 1.99 | |

| 100 mg | 7.0x | 1.26 - 1.99 | |

| 200 mg | 14.6x | 1.26 - 1.99 |

This compound exhibits linear pharmacokinetics and a low-to-mild accumulation rate with once-daily dosing.

Activity Against Genotypes and Resistant Variants

This compound has been reported to have potent and pan-genotypic anti-HBV effects in cell-based assays, showing high activity against major HBV genotypes (A, B, C, and D). Furthermore, it is suggested to be active against some HBV variants that are resistant to other classes of CpAMs and nucleos(t)ide analogues.

Resistance Profile

The emergence of drug resistance is a key consideration for antiviral therapies. For CpAMs, resistance mutations have been identified in the core protein, often within or near the drug-binding pocket. For JNJ-56136379, another CpAM, emerging resistant variants included T33N and F23Y. The T109M and Y132A mutations in the core protein have also been associated with resistance to some CpAMs. This compound, with its novel pyrazole structure, is suggested to retain activity against some variants resistant to other CpAMs.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound and other CpAMs are provided below.

Antiviral Activity and Cytotoxicity Assays in HepG2.2.15 Cells

This protocol describes the determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

I. Materials

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound and control compounds (e.g., Entecavir)

-

96-well cell culture plates

-

DNA extraction kit

-

qPCR reagents for HBV DNA quantification

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

-

Plate reader

II. Antiviral Assay (EC50 Determination)

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for 80-90% confluency at the end of the assay. Culture in DMEM with 10% FBS, penicillin-streptomycin, and G418.

-

Compound Treatment: After 24 hours, prepare serial dilutions of this compound and control compounds in the culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a "no drug" (vehicle) control.

-

Incubation: Incubate the plates for 6-8 days, with a medium change containing fresh compound every 2-3 days.

-

DNA Extraction: At the end of the incubation period, lyse the cells and extract total DNA from each well using a commercial DNA extraction kit.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

III. Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate as described for the antiviral assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay.

-

Cell Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's protocol. After the recommended incubation time, measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.

Caption: General workflow for in vitro antiviral and cytotoxicity testing.

In Vitro HBV Capsid Assembly Assay

This protocol describes the analysis of CpAM-induced capsid assembly using Size Exclusion Chromatography (SEC) and Transmission Electron Microscopy (TEM).

I. Materials

-

Purified recombinant HBV core protein (e.g., Cp149) dimers

-

This compound in DMSO

-

Assembly buffer (e.g., 50 mM HEPES pH 7.5)

-

High salt solution (e.g., 500 mM NaCl)

-

SEC column (e.g., Superose 6) and HPLC system

-

TEM grids (e.g., carbon-coated copper grids)

-

Uranyl acetate or other negative stain

-

Transmission Electron Microscope

II. Size Exclusion Chromatography (SEC)

-

Sample Preparation: Mix purified Cp149 dimers with this compound (or vehicle control) at desired molar ratios and incubate to allow binding.

-

Assembly Initiation: Initiate capsid assembly by adding a high salt solution to the protein-compound mixture. Incubate to allow assembly to proceed.

-

SEC Analysis: Inject the sample onto an SEC column equilibrated with an appropriate buffer. Monitor the elution profile by absorbance at 280 nm. Assembled capsids will elute in the void volume or early fractions, while unassembled dimers will elute later.

-

Data Analysis: Quantify the peak areas corresponding to capsids and dimers to determine the extent of assembly.

III. Transmission Electron Microscopy (TEM)

-

Sample Preparation: Prepare capsid assembly reactions as described for SEC.

-

Grid Preparation: Apply a small volume of the assembly reaction to a glow-discharged TEM grid for a few minutes.

-

Staining: Remove excess sample and apply a drop of negative stain (e.g., 2% uranyl acetate) for a short period.

-

Imaging: Remove excess stain and allow the grid to air dry. Image the grid using a transmission electron microscope.

-

Analysis: Analyze the micrographs to assess the morphology of the assembled particles (e.g., normal icosahedral capsids, aberrant structures).

Analysis of HBV DNA Replication by Southern Blot

This protocol allows for the visualization of HBV DNA replicative intermediates.

I. Materials

-

HBV-replicating cells (e.g., HepG2.2.15)

-

Lysis buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Agarose gel electrophoresis system

-

Nylon membrane

-

32P-labeled HBV DNA probe

-

Hybridization buffer and solutions

-

Phosphorimager

II. Procedure

-

DNA Extraction: Lyse the cells and extract intracellular core-associated HBV DNA. This involves proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.

-

Agarose Gel Electrophoresis: Separate the DNA replicative intermediates on a native agarose gel.

-

Southern Transfer: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.

-

Detection: Wash the membrane to remove unbound probe and visualize the HBV DNA bands using a phosphorimager. The different bands correspond to relaxed-circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.

Signaling Pathways and Logical Relationships

The primary signaling event for this compound is its direct interaction with the HBV core protein, leading to a cascade of biophysical changes that result in aberrant capsid assembly. This is a direct antiviral effect and is not known to significantly modulate host cell signaling pathways as its primary mechanism of action.

Caption: Simplified HBV lifecycle and the point of intervention for this compound.

Conclusion

This compound is a promising novel HBV core protein allosteric modulator with a distinct mechanism of action that leads to the formation of empty, non-infectious capsids. Its potent, pan-genotypic antiviral activity, favorable pharmacokinetic profile, and activity against some resistant variants make it a strong candidate for further development in the treatment of chronic hepatitis B, potentially as a component of a curative combination therapy. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other novel anti-HBV agents.

References

- 1. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial | springermedizin.de [springermedizin.de]

- 3. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Pyrazole-Based HBV Inhibitors: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The global burden of chronic Hepatitis B Virus (HBV) infection necessitates the urgent development of novel, effective, and safe therapeutic agents. Among the promising new classes of antivirals, pyrazole-based compounds have emerged as potent inhibitors of HBV replication. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these inhibitors, with a focus on their mechanism of action as capsid assembly modulators. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Quantitative Analysis of Pyrazole-Based HBV Inhibitors

The efficacy of newly synthesized pyrazole derivatives is typically evaluated through in vitro assays that measure the inhibition of viral replication and assess cytotoxicity. The following tables summarize the biological activity of several reported pyrazole-based HBV inhibitors, providing a comparative view of their potency and safety profiles.

Table 1: Anti-HBV Activity of Pyrazole Derivatives

| Compound ID | Structure/Description | HBsAg Secretion IC50 (µM) | HBeAg Secretion IC50 (µM) | HBV DNA Replication EC50 (µM) | Reference |

| 6a3 | N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | 24.33 | 2.22 | Not Reported | [1] |

| 19d | 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine | Not Reported | 7.48 | 9.19 | [2][3] |

| ZW-1841 | Novel pyrazole scaffold | Not Reported | Not Reported | 6.6 | Not Reported |

| ZW-1847 | Novel pyrazole scaffold | Not Reported | Not Reported | 3.7 | Not Reported |

Table 2: Cytotoxicity of Pyrazole Derivatives

| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50 or CC50/EC50) | Reference |

| 19d | HepG2 2.2.15 | >100 | >10.88 (for HBV DNA replication) | [2][3] |

| ZW-1841 | Not Specified | >100 | >15.15 | Not Reported |

| ZW-1847 | Not Specified | >100 | >27.03 | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyrazole-based HBV inhibitor and the biological assays used for its evaluation.

Synthesis of 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine (Compound 19d)

This protocol describes a representative synthesis of a potent pyrazole-based HBV inhibitor.

Materials:

-

2-acetylpyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

2-nitrobenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: A mixture of 2-acetylpyridine (1.0 eq) and DMF-DMA (1.5 eq) is heated at 100°C for 4 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

-

Synthesis of 2-(1H-pyrazol-5-yl)pyridine: To a solution of the crude 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added. The reaction mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford 2-(1H-pyrazol-5-yl)pyridine.

-

Synthesis of 2-(5-(pyridin-2-yl)-1H-pyrazol-3-ol): This step involves the cyclization and formation of the pyrazolol core. Detailed conditions for this specific transformation were not fully elucidated in the provided search results but would typically involve treatment of a β-ketoester precursor with hydrazine.

-

Synthesis of 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine (Compound 19d): To a solution of 2-(5-(pyridin-2-yl)-1H-pyrazol-3-ol) (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane at 0°C, a solution of 2-nitrobenzenesulfonyl chloride (1.2 eq) in dry dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield the final compound 19d.

Characterization: The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells.

This protocol details the evaluation of the antiviral activity of pyrazole compounds against HBV in a stable cell line that constitutively produces HBV particles.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Test compounds (dissolved in DMSO)

-

Lamivudine (positive control)

-

96-well cell culture plates

-

Enzyme-linked immunosorbent assay (ELISA) kits for HBsAg and HBeAg

-

Reagents for HBV DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

-

Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (Lamivudine) are included.

-

Incubation: The cells are incubated for 3 and 6 days, with the medium and compounds being refreshed on day 3.

-

Supernatant Collection: On day 3 and day 6, the cell culture supernatants are collected for the quantification of HBsAg, HBeAg, and extracellular HBV DNA.

-

Quantification of HBsAg and HBeAg: The levels of secreted HBsAg and HBeAg in the supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.

-

Quantification of Extracellular HBV DNA: Viral DNA is extracted from the supernatants using a viral DNA extraction kit. The amount of HBV DNA is then quantified by qPCR using primers and probes specific for the HBV genome.

-

Data Analysis: The 50% inhibitory concentration (IC50) for HBsAg and HBeAg secretion and the 50% effective concentration (EC50) for HBV DNA replication are calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay).

This protocol describes the assessment of the cytotoxic effects of the pyrazole compounds on the host cells.

Materials:

-

HepG2.2.15 cells

-

DMEM with 10% FBS and antibiotics

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described in the anti-HBV activity assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 6 days).

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well.

-

Incubation with MTT: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Landscape of HBV Inhibition

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows central to the discovery and development of pyrazole-based HBV inhibitors.

HBV Life Cycle and the Role of Capsid Assembly

This diagram depicts the key stages of the HBV life cycle within a hepatocyte, highlighting the critical step of capsid assembly, which is the primary target of many pyrazole-based inhibitors.

Caption: HBV Life Cycle and Capsid Assembly Inhibition.

Experimental Workflow for Pyrazole-Based HBV Inhibitor Discovery

This diagram outlines the systematic process of discovering and evaluating novel pyrazole-based HBV inhibitors, from initial compound synthesis to preclinical evaluation.

Caption: Workflow for Pyrazole-Based HBV Inhibitor Discovery.

Conclusion

The discovery and development of pyrazole-based HBV inhibitors represent a significant advancement in the search for a functional cure for chronic hepatitis B. These compounds, particularly those acting as capsid assembly modulators, have demonstrated promising preclinical activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of pyrazole-based HBV therapeutics. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising findings into clinically effective treatments.

References

- 1. Design, synthesis and evaluation of pyrazole derivatives as non-nucleoside hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

(S)-Canocapavir's Disruption of HBV pgRNA Encapsidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Canocapavir, the S-isomer of Canocapavir (also known as ZM-H1505R), is a novel, orally active pyrazole-based core protein allosteric modulator (CpAM) for the treatment of chronic hepatitis B virus (HBV) infection. Classified as a Type II CpAM (or CAM-E), its primary mechanism of action involves the misdirection of HBV capsid assembly. By binding to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc), this compound accelerates the kinetics of capsid formation. This rapid assembly leads to the preferential formation of empty capsids, devoid of the pregenomic RNA (pgRNA)-polymerase complex. Consequently, the crucial step of pgRNA encapsidation is inhibited, leading to a significant reduction in viral replication. This document provides a comprehensive technical overview of the mechanism of action of this compound, quantitative data on its antiviral activity, and detailed protocols for key experimental assays used to characterize its effects.

Mechanism of Action

This compound functions as a modulator of HBV capsid assembly. In the natural course of HBV replication, the pgRNA, in complex with the viral polymerase, is encapsidated within a protein shell composed of HBc dimers. This process is essential for the subsequent reverse transcription of pgRNA into the viral DNA genome.

This compound disrupts this process by binding to a hydrophobic pocket at the interface of two HBc dimers. This binding event strengthens the interaction between the dimers, thereby accelerating the rate of capsid assembly. The accelerated assembly process appears to outpace the encapsidation of the bulky pgRNA-polymerase complex, resulting in the formation of non-functional, empty capsids.[1][2]

Furthermore, studies have shown that Canocapavir induces a conformational change in the linker region of the HBc protein, causing its C-terminus to be exposed on the exterior of the capsid.[1][3] This allosteric effect may further contribute to the antiviral activity by interfering with other viral processes, such as the interaction between the core protein and the large surface protein, which is necessary for the formation of complete virions.[3]

The following diagram illustrates the proposed mechanism of action of this compound:

Caption: Mechanism of this compound on HBV Capsid Assembly.

Quantitative Data

The antiviral activity of Canocapavir has been quantified in both in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Canocapavir

| Cell Line | Parameter | Value | Reference |

| HepAD38 | EC50 | 0.1185 µM | |

| HepAD38 | CC50 | > 24 µM |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 2: Clinical Trial Data for Canocapavir (28-day treatment in CHB patients)

| Dosage | Mean Maximum HBV DNA Decline (log10 IU/mL) | Mean Maximum pgRNA Decline (log10 copies/mL) | Reference |

| 50 mg | -1.54 | -1.53 | |

| 100 mg | -2.50 | -2.35 | |

| 200 mg | -2.75 | -2.34 | |

| Placebo | -0.47 | -0.17 |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on HBV pgRNA encapsidation.

Quantification of Capsid-Associated HBV DNA by Real-Time PCR

This assay quantifies the amount of HBV DNA that has been successfully encapsidated.

Experimental Workflow:

Caption: Workflow for quantifying capsid-associated HBV DNA.

Methodology:

-

Cell Culture and Treatment:

-

Plate HBV-replicating cells (e.g., HepAD38) in 12-well plates.

-

Induce HBV replication (e.g., by tetracycline withdrawal in the HepAD38 system).

-

Treat cells with varying concentrations of this compound for a specified period (e.g., 2 days).

-

-

Cell Lysis and Nuclease Treatment:

-

Lyse the cells using a non-ionic detergent buffer (e.g., NP-40 buffer).

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Treat the clarified lysates with DNase I and micrococcal nuclease to degrade any intracellular DNA and RNA that is not protected within the viral capsids.

-

-

Capsid Disruption and DNA Extraction:

-

Precipitate the nucleocapsids using polyethylene glycol (PEG).

-

Resuspend the capsid pellet and treat with proteinase K to digest the capsid proteins and release the viral DNA.

-

Extract the HBV DNA using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using primers and a probe specific for the HBV genome.

-

A typical reaction mixture (50 µl) includes:

-

25 µl of a universal master mix

-

Forward and reverse primers (e.g., at 50 nmol/reaction)

-

A fluorescently labeled probe (e.g., at 10 nmol/reaction)

-

10 µl of the extracted DNA

-

Nuclease-free water to the final volume.

-

-

Use a standard thermal cycling protocol, for example: 2 minutes at 50°C, 10 minutes at 95°C, followed by 45 cycles of 15 seconds at 95°C and 1 minute at 60°C.

-

-

Data Analysis:

-

Generate a standard curve using a serial dilution of a plasmid containing the HBV genome.

-

Quantify the amount of capsid-associated HBV DNA in the samples by comparing their Ct values to the standard curve.

-

Analysis of HBV Capsid Assembly and pgRNA Content by Particle Gel Assay

This assay allows for the separation of intact capsids from unassembled HBc proteins and the subsequent analysis of their nucleic acid content.

Methodology:

-

Sample Preparation:

-

Prepare cell lysates from treated and untreated HBV-replicating cells as described in the previous protocol.

-

-

Native Agarose Gel Electrophoresis:

-

Load the cell lysates onto a native agarose gel (e.g., 1% agarose).

-

Perform electrophoresis at a constant voltage (e.g., 100V) in a cold room or on ice to maintain the integrity of the capsids.

-

-

Electrotransfer:

-

Transfer the separated proteins and capsids from the agarose gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting for HBc:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the HBV core protein (anti-HBc).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate. This will reveal the presence and migration pattern of assembled capsids and free HBc dimers.

-

-

Detection of Capsid-Associated pgRNA:

-

After the initial immunoblotting, the membrane can be treated to lyse the transferred capsids (e.g., with a high pH buffer or SDS).

-

Hybridize the membrane with a labeled nucleic acid probe specific for HBV pgRNA.

-

Detect the probe signal to determine which capsid species contain pgRNA.

-

Nucleocapsid-Captured Quantitative RT-PCR for pgRNA Encapsidation

This is a more high-throughput method to specifically quantify the amount of pgRNA within intact nucleocapsids.

Experimental Workflow:

Caption: Workflow for nucleocapsid-captured pgRNA quantification.

Methodology:

-

Cell Lysis:

-

Lyse the treated and untreated HBV-replicating cells in 96-well plates.

-

-

Nucleocapsid Capture:

-

Incubate the cell lysates in 96-well plates that are pre-coated with an anti-HBc antibody. This immobilizes the intact nucleocapsids.

-

-

Washing and Nuclease Treatment:

-

Wash the wells to remove unbound cellular components.

-

Treat the captured nucleocapsids with proteinase K to digest the capsid and release the pgRNA.

-

Simultaneously treat with DNase I to remove any viral DNA.

-

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

-

Use the released pgRNA as a template for a one-step or two-step RT-qPCR reaction using primers and a probe specific for HBV pgRNA.

-

A typical RT-qPCR protocol includes a reverse transcription step (e.g., 15 minutes at 45°C) followed by a standard qPCR cycling protocol.

-

-

Data Analysis:

-

Quantify the encapsidated pgRNA by comparing the Ct values to a standard curve generated from a known amount of in vitro transcribed pgRNA.

-

Conclusion

This compound represents a promising therapeutic agent for chronic hepatitis B, acting through a distinct mechanism of action that targets the allosteric modulation of HBV core protein. By accelerating capsid assembly and promoting the formation of empty capsids, it effectively inhibits the crucial step of pgRNA encapsidation, leading to a potent antiviral effect. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CpAMs in the drug development pipeline.

References

- 1. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

(S)-Canocapavir: A Technical Overview of a Novel Hepatitis B Virus Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Canocapavir is a potent, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) capsid protein. As a core protein allosteric modulator (CpAM), it represents a promising class of antiviral agents targeting a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.

Chemical Structure and Properties

This compound, also known as ZM-H1505R, is a pyrazole derivative with a single chiral center, designated as the (S)-enantiomer. Its chemical structure is characterized by a complex heterocyclic core.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (S)-5-(4-bromophenyl)-1-(4-fluorophenyl)-N-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ethyl)-1H-pyrazole-3-carboxamide | (Calculated from structure) |

| Molecular Formula | C27H21BrFN5O3 | [1] |

| Molecular Weight | 562.39 g/mol | [1] |

| CAS Number | 2137847-77-7 | [1] |

| SMILES | O=C1NC2=CC=C(C=C2N1)CCN3--INVALID-LINK--([H])C4=CN(C5=CC=C(C=C5)Br)N=C4C6=CC=C(C=C6)F | [1] |

| Solubility | DMSO: 300 mg/mL (533.44 mM) | MedChemExpress Product Information |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 7.5 mg/mL (13.34 mM) | MedChemExpress Product Information | |

| In vivo formulation (10% DMSO, 90% Corn Oil): ≥ 7.5 mg/mL (13.34 mM) | MedChemExpress Product Information | |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

| pKa | Not publicly available | N/A |

Mechanism of Action

This compound is classified as a Type II Capsid Assembly Modulator (CAM-E). Its mechanism of action involves binding to the hydrophobic HAP pocket at the dimer-dimer interface of the HBV core protein (HBc). This binding event does not prevent the assembly of capsid-like particles; instead, it accelerates the formation of morphologically normal capsids that are devoid of the viral pregenomic RNA (pgRNA) and polymerase. These "empty" capsids are non-infectious and disrupt the viral replication cycle.

A key feature of this compound's mechanism is the induction of a conformational change in the linker region of the HBc protein. This allosteric effect is thought to interfere with the interaction between the HBV core protein and the large hepatitis B surface protein (LHBs), which is essential for the envelopment and secretion of viral particles. Consequently, the production of both complete virions and empty subviral particles is significantly reduced.

Caption: Mechanism of this compound in disrupting HBV replication.

Experimental Protocols

Antiviral Activity Assay in HepAD38 Cells

This protocol describes the evaluation of this compound's antiviral efficacy in a stable HBV-producing cell line.

Materials:

-

HepAD38 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL tetracycline.

-

This compound

-

DMSO (vehicle control)

-

DNA extraction kit

-

Primers and probe for HBV DNA quantification by qPCR

Procedure:

-

Seed HepAD38 cells in 6-well plates and culture until confluent.

-

To induce HBV replication, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free DMEM.

-

Treat the cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

-

After 3 days of incubation, lyse the cells and extract total DNA.

-

Quantify the amount of encapsidated HBV DNA using quantitative real-time PCR (qPCR) with primers and a probe specific for the HBV genome.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log of the drug concentration.

Capsid Assembly Assay by Native Agarose Gel Electrophoresis

This assay is used to visualize the effect of this compound on HBV capsid formation.

Materials:

-

Treated cell lysates from the antiviral activity assay.

-

Native agarose gel (1%) in TBE buffer.

-

Running buffer: TBE buffer.

-

Transfer buffer.

-

Polyvinylidene difluoride (PVDF) membrane.

-

Primary antibody: Rabbit anti-HBc antibody.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate.

Procedure:

-

Mix cell lysates with a non-denaturing sample buffer.

-

Load the samples onto a 1% native agarose gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against HBc overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for HBc Subcellular Localization

This protocol allows for the visualization of the subcellular distribution of the HBV core protein in the presence of this compound.

Materials:

-

Huh7 cells cultured on glass coverslips.

-

Transfection reagent and plasmid encoding HBc.

-

This compound.

-

4% Paraformaldehyde in PBS.

-

0.1% Triton X-100 in PBS.

-

Blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary antibody: Mouse anti-HBc antibody.

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

-

DAPI for nuclear staining.

-

Mounting medium.

Procedure:

-

Transfect Huh7 cells with an HBc-expressing plasmid.

-

Treat the cells with this compound or DMSO for 48 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block for 1 hour with blocking solution.

-

Incubate with the primary anti-HBc antibody for 1 hour.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Experimental Workflows

The following diagram illustrates a typical workflow for the screening and characterization of HBV capsid inhibitors like this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising novel HBV capsid inhibitor with a distinct mechanism of action. Its ability to induce the formation of non-infectious empty capsids and interfere with virion envelopment makes it a strong candidate for further development in the treatment of chronic hepatitis B. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working in the field of antiviral therapies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo and to explore its potential in combination therapies.

References

Preclinical In Vitro Evaluation of (S)-Canocapavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) capsid assembly. It belongs to a class of compounds known as capsid assembly modulators (CAMs). Unlike nucleos(t)ide analogs that target the viral polymerase, this compound acts on the HBV core protein (HBc), a crucial component in the viral life cycle responsible for encapsulating the viral genome. This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is classified as a Type II or Class II CAM. Its mechanism of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This binding event accelerates the kinetics of capsid assembly, leading to the formation of morphologically normal-appearing capsids that are, however, devoid of the viral pregenomic RNA (pgRNA) and polymerase. These "empty" capsids are non-infectious and disrupt the viral replication cycle. Furthermore, this compound has been shown to interfere with the interaction between the HBV core protein and the large surface protein, which can diminish the production of empty virions.[1][2][3][4][5]

Quantitative Data Summary

The in vitro efficacy and safety profile of this compound has been characterized through various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | HBV Genotype(s) | EC50 (nM) | Reference |

| HepG2.2.15 | Not Specified | 10 | |

| Primary Human Hepatocytes | Not Specified | 12 | |

| HepAD38 | Not Specified | 118.5 |

This compound has been reported to be highly active against all major HBV genotypes tested, though specific EC50 values for each genotype are not detailed in the provided search results.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| HepAD38 | > 24 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key in vitro experiments used in the evaluation of this compound.

Antiviral Activity Assay

This assay determines the concentration of this compound required to inhibit HBV replication by 50% (EC50).

Cell Lines:

-

HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a full-length HBV genome. These cells constitutively produce HBV virions.

-

HepAD38 cells: A human hepatoblastoma cell line where HBV replication is under the control of a tetracycline-off promoter. Withdrawal of tetracycline induces HBV replication.

-

Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model for HBV infection.

Protocol:

-

Cell Seeding: Plate the chosen cell line in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would span several orders of magnitude around the expected EC50.

-

Treatment:

-

For HepG2.2.15 cells, replace the culture medium with the medium containing the different concentrations of this compound.

-

For HepAD38 cells, withdraw tetracycline from the culture medium to induce HBV replication and simultaneously add the medium containing the different concentrations of this compound.

-

For PHH, infect the cells with HBV and then treat with the medium containing the different concentrations of this compound.

-

-

Incubation: Incubate the plates for a defined period, typically ranging from 2 to 6 days, to allow for multiple rounds of viral replication.

-

Endpoint Measurement (Quantification of Capsid-Associated HBV DNA):

-

Lyse the cells to release intracellular HBV capsids.

-

Treat the lysate with a nuclease to digest any HBV DNA not protected within the capsids.

-

Isolate the capsid-associated HBV DNA.

-

Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.

-

-

Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of this compound. The EC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the concentration of this compound that reduces cell viability by 50% (CC50), providing an indication of the compound's toxicity.

Cell Line:

-

Typically, the same cell line used for the antiviral activity assay is used for the cytotoxicity assay to determine the selectivity index (CC50/EC50).

Protocol:

-

Cell Seeding: Plate the cells in a 96-well plate at a density that allows for logarithmic growth.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

MTT Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Incubation: Incubate for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. The CC50 value is determined from the resulting dose-response curve.

In Vitro Resistance Profiling

This assay identifies viral mutations that confer resistance to this compound.

Protocol:

-

Dose Escalation: Culture HBV-producing cells in the presence of increasing concentrations of this compound over an extended period.

-

Monitoring Viral Breakthrough: Monitor for a rebound in HBV DNA levels, which may indicate the emergence of resistant variants.

-

Sequence Analysis: Once viral breakthrough is observed, isolate the viral DNA and sequence the HBV core gene to identify any mutations that have arisen.

-

Phenotypic Analysis of Mutants:

-

Introduce the identified mutations into a wild-type HBV replicon plasmid using site-directed mutagenesis.

-

Transfect cells with the mutant plasmids.

-

Perform antiviral activity assays to determine the EC50 of this compound against the mutant viruses.

-

A significant increase in the EC50 value for a mutant compared to the wild-type virus confirms that the mutation confers resistance.

-

Mutations in the HBV core protein, particularly around the HAP pocket, such as V124A, have been shown to impact the activity of CAMs.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Workflow for In Vitro Evaluation

Caption: General workflow for the in vitro evaluation of this compound.

References

- 1. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Canocapavir's Interaction with the HBV Core Protein Dimer-Dimer Interface: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents. The HBV core protein (HBc), essential for multiple stages of the viral lifecycle, has emerged as a promising drug target. (S)-Canocapavir (also known as ZM-H1505R) is a novel, orally active pyrazole-based Core protein Allosteric Modulator (CpAM) currently in clinical development. This technical guide provides a comprehensive overview of the interaction between this compound and the HBV core protein dimer-dimer interface. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying processes through diagrams. This compound acts as a type II CpAM (CAM-E), binding to a hydrophobic pocket at the interface of HBc dimers. This binding event accelerates capsid assembly, leading to the formation of morphologically normal but empty capsids, devoid of the viral pregenomic RNA (pgRNA). Consequently, this disrupts the viral replication cycle by preventing the encapsidation of pgRNA, a critical step for HBV replication. Clinical data has demonstrated its potent antiviral activity in patients with chronic hepatitis B.

Mechanism of Action

This compound is a type II Core protein Allosteric Modulator (CpAM), also referred to as a Class II Capsid Assembly Modulator (CAM-E). Its primary mechanism of action involves binding to a hydrophobic pocket located at the dimer-dimer interface of the HBV core protein (HBc). This interaction has several downstream consequences that ultimately inhibit viral replication:

-

Accelerated Capsid Assembly: By binding to the dimer-dimer interface, this compound strengthens the interaction between HBc dimers, accelerating the kinetics of capsid assembly.

-

Formation of Empty Capsids: This rapid assembly leads to the formation of capsids that are morphologically intact but lack the viral pregenomic RNA (pgRNA) and the viral polymerase. These non-functional, empty capsids accumulate within the cytoplasm.

-

Prevention of pgRNA Encapsidation: The accelerated and altered assembly process effectively prevents the encapsidation of the pgRNA-polymerase complex, a crucial step for viral DNA synthesis.

-

Disruption of Viral Particle Egress: this compound treatment has been shown to reduce the secretion of naked capsids and interfere with the interaction between the core protein and the large surface protein, thereby diminishing the production of empty virions.

-

Allosteric Effects: Binding of this compound induces a conformational change in the capsid, exposing the C-terminus of the HBc linker region on the exterior of the capsid, which may contribute to its antiviral activity.

This multi-faceted mechanism distinguishes this compound and other CpAMs from traditional nucleos(t)ide analogues that target the viral polymerase.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and provide comparative data for other relevant CpAMs.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Cell Line / Study Population | Source |

| EC50 | 0.1185 µM | HepAD38 cells | [1] |

| Protein-binding adjusted HBV DNA EC50 | 135 ng/mL | N/A | [1][2][3][4] |

| Mean Max. HBV DNA Decline (50 mg dose, 28 days) | -1.54 log10 IU/mL | CHB Patients (Phase 1b) | |

| Mean Max. HBV DNA Decline (100 mg dose, 28 days) | -2.50 log10 IU/mL | CHB Patients (Phase 1b) | |

| Mean Max. HBV DNA Decline (200 mg dose, 28 days) | -2.75 log10 IU/mL | CHB Patients (Phase 1b) | |

| Mean Max. pgRNA Decline (50 mg dose, 28 days) | -1.53 log10 copies/mL | CHB Patients (Phase 1b) | |

| Mean Max. pgRNA Decline (100 mg dose, 28 days) | -2.35 log10 copies/mL | CHB Patients (Phase 1b) | |

| Mean Max. pgRNA Decline (200 mg dose, 28 days) | -2.34 log10 copies/mL | CHB Patients (Phase 1b) | |

| Cytotoxicity (CC50) | > 24 µM | HepAD38 cells |

Table 2: Comparative Binding Affinity and Efficacy of Other CpAMs

| Compound | Parameter | Value | Method | Source |

| BAY 41-4109 | Kd | 7.35 (±0.41) E-05 M | Surface Plasmon Resonance | |

| NVR 3-778 | EC50 | 0.40 µM | HepG2.2.15 cells | |

| JNJ-6379 | EC50 | 54 nM | HepG2.117 cells | |

| GLS4 | EC50 | ~10 nM | HepAD38 cells |

Note: Direct binding affinity data (Kd, Kon, Koff) for this compound with the HBV core protein is not publicly available at the time of this guide's compilation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the HBV core protein.

Cell Culture and Antiviral Compounds

-

Cell Lines:

-

HepAD38: A human hepatoblastoma cell line that supports tetracycline-repressible HBV replication. Maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. HBV replication is induced by withdrawal of tetracycline.

-

HepG2.2.15: A human hepatoma cell line that constitutively produces HBV particles. Maintained in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Antiviral Compounds:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations.

-

HBV Capsid Particle Gel Assay

This assay is used to detect intracellular HBV capsids and assess their pgRNA content.

-

Cell Lysis:

-

Wash treated cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells in 500 µL of lysis buffer (10 mM Tris-HCl [pH 7.5], 1 mM EDTA, 50 mM NaCl, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

-

Native Agarose Gel Electrophoresis:

-

Mix the supernatant with 2X DNA loading buffer.

-

Load the samples onto a 1.2% agarose gel.

-

Perform electrophoresis in 1X Tris-acetate-EDTA (TAE) buffer at 70V for 4 hours.

-

-

Transfer and Immunoblotting:

-

Transfer the separated proteins and capsids to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate with a primary antibody against HBV core protein (e.g., rabbit anti-HBc) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Capsid-Associated RNA/DNA Analysis:

-

For RNA analysis, treat the cell lysate with DNase I before electrophoresis. For DNA analysis, treat with RNase A.

-

After transfer to the membrane, perform hybridization with a DIG-labeled HBV-specific probe to detect encapsidated nucleic acids.

-

Southern Blotting for HBV DNA Replicative Intermediates

This technique is used to analyze the different forms of HBV DNA within the cell.

-

DNA Extraction:

-

Lyse the cells and extract total intracellular DNA.

-

Treat the DNA with proteinase K to remove proteins.

-

-

Agarose Gel Electrophoresis:

-

Separate the DNA fragments on a 1.2% agarose gel.

-

-

Denaturation and Transfer:

-

Denature the DNA in the gel using a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl).

-

Transfer the DNA to a nylon membrane via capillary action.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane in a hybridization buffer.

-

Hybridize with a radiolabeled or DIG-labeled HBV-specific DNA probe overnight.

-

Wash the membrane to remove unbound probe.

-

Detect the signal by autoradiography or with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Quantitative Real-Time PCR (qPCR) for Capsid-Associated HBV DNA

This method quantifies the amount of HBV DNA present within intracellular capsids.

-

Capsid Precipitation:

-

Lyse the cells as described in the particle gel assay protocol.

-

Precipitate the capsids from the cell lysate using polyethylene glycol (PEG).

-

-

DNA Extraction:

-

Resuspend the capsid pellet and treat with DNase I to remove any contaminating DNA outside the capsids.

-

Extract the DNA from within the capsids using a DNA extraction kit.

-

-

qPCR:

-

Perform real-time PCR using primers and a probe specific for a conserved region of the HBV genome.

-

Use a standard curve of a plasmid containing the HBV genome to quantify the absolute copy number of HBV DNA.

-

Reverse Transcription Real-Time PCR (RT-qPCR) for HBV RNA

This assay is used to quantify the levels of total HBV RNA and the 3.5-kb pgRNA.

-

RNA Extraction:

-

Extract total RNA from treated cells using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random hexamers or HBV-specific primers.

-

-

qPCR:

-

Perform real-time PCR using primers and a probe specific for the target HBV RNA species (e.g., a region common to all transcripts for total RNA, or a specific region for the 3.5-kb pgRNA).

-

Normalize the results to an internal control housekeeping gene (e.g., GAPDH).

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to assess cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 2 days).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Computational Docking

This in silico method predicts the binding mode of this compound to the HBV core protein.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the HBV core protein (e.g., from the Protein Data Bank, PDB ID: 6J10).

-

Prepare the protein structure by adding hydrogens, assigning charges, and minimizing energy.

-

Generate the 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the HBV core protein, focusing on the hydrophobic pocket at the dimer-dimer interface.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of this compound within the defined pocket.

-

-

Analysis:

-

Analyze the docking poses based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Visualization of Pathways and Workflows

Diagram 1: Mechanism of Action of this compound

Caption: Mechanism of action of this compound on HBV capsid assembly.

Diagram 2: Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for assessing the antiviral activity of this compound.

Diagram 3: Logical Relationship of this compound's Effects

References

- 1. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial | springermedizin.de [springermedizin.de]

- 4. doaj.org [doaj.org]

The Allosteric Impact of (S)-Canocapavir on the Hepatitis B Virus Core Protein Linker Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Canocapavir is a novel, orally bioavailable small molecule currently in clinical development for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a core protein allosteric modulator (CpAM), a class of antiviral agents that target the HBV core protein (HBc).[3][4] This technical guide provides an in-depth analysis of the allosteric mechanism of this compound, with a particular focus on its effects on the HBc linker region. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular interactions and experimental workflows.

Introduction: The HBV Core Protein and the Linker Region

The HBV core protein is a critical multifunctional protein in the viral lifecycle. It self-assembles to form the viral capsid, which encapsulates the viral genome. The HBc protein is comprised of an N-terminal assembly domain and a C-terminal domain (CTD) responsible for RNA packaging and reverse transcription, connected by a flexible linker region.[1] While initially considered a simple tether, the linker region is now understood to play a crucial and complex role in multiple stages of HBV replication, including capsid assembly, pgRNA packaging, and virion secretion. This makes the HBc protein, and specifically its dynamic regions like the linker, a prime target for antiviral intervention.

This compound: A Type II Core Protein Allosteric Modulator

This compound is classified as a Type II CpAM. Unlike Type I CpAMs that induce the misassembly of HBc into non-capsid polymers, Type II modulators like this compound accelerate the assembly of morphologically normal-appearing capsids that are predominantly empty of viral genetic material. This action effectively disrupts the viral replication cycle by preventing the encapsidation of pregenomic RNA (pgRNA), a crucial step for the production of new infectious virions.

The Allosteric Effect on the HBc Linker Region

A key and distinguishing feature of this compound's mechanism of action is its allosteric effect on the HBc linker region. Upon binding to a hydrophobic pocket at the dimer-dimer interface of HBc, this compound induces a conformational change that results in the C-terminus of the HBc linker region becoming fully exposed on the exterior of the capsid. This exposure is significant because the linker region is known to be involved in interactions with other viral and host factors.

This allosteric modulation has several downstream consequences that contribute to the antiviral activity of this compound:

-

Inhibition of pgRNA Encapsidation: By promoting the rapid formation of empty capsids, this compound effectively prevents the packaging of the pgRNA-polymerase complex.

-

Interference with Virion Envelopment: The conformational change in the linker region interferes with the interaction between the HBc protein and the large HBV surface protein (LHBs). This interaction is essential for the envelopment and secretion of complete virions.

-

Reduced Secretion of Naked Capsids: Treatment with this compound has been shown to markedly reduce the egress of non-enveloped, "naked" capsids from the host cell.

Quantitative Data

The antiviral activity and clinical efficacy of this compound have been evaluated in both preclinical studies and clinical trials.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 | HepAD38 | 0.1185 µM | |

| CC50 | HepAD38 | >24 µM |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is toxic to 50% of cells.

Table 2: Clinical Trial Data for this compound (ZM-H1505R) in Chronic Hepatitis B Patients (28-Day Treatment)

| Dose | Mean Maximum HBV DNA Decline (log10 IU/mL) | Mean Maximum pgRNA Decline (log10 copies/mL) | Reference |

| 50 mg | -1.54 | -1.53 | |

| 100 mg | -2.50 | -2.35 | |

| 200 mg | -2.75 | -2.34 | |

| Placebo | -0.47 | -0.17 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the allosteric effects of this compound.

Co-Immunoprecipitation (Co-IP) to Assess HBc-LHBs Interaction

This protocol is adapted from the methodology described in the study by Zheng et al. (2023).

Objective: To determine if this compound interferes with the interaction between the HBV core protein (HBc) and the large hepatitis B surface protein (LHBs).

Methodology:

-

Cell Culture and Transfection: HEK 293T cells are co-transfected with plasmids expressing HBc and Flag-tagged LHBs at a 2:1 molar ratio.

-

Compound Treatment: Following transfection, cells are treated with 3 µM this compound or a vehicle control.

-

Cell Lysis: At 48 hours post-transfection, cells are lysed at 4°C for 30 minutes in a lysis buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and 1 mM EDTA) supplemented with a complete protease inhibitor cocktail.

-

Clarification of Lysate: Cell debris is removed by centrifugation at 16,000× g for 10 minutes.

-

Immunoprecipitation: The clarified supernatants are incubated with anti-Flag antibody-conjugated protein A/G agarose beads overnight at 4°C with rotation.

-

Washing: The immune complexes are washed five times with the lysis buffer.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by Western blotting using an anti-HBc antibody.

Native Agarose Gel Electrophoresis (Particle Gel Assay) for Capsid Analysis

This protocol is based on the methods described by Zheng et al. (2023) for analyzing intracellular and secreted HBV particles.

Objective: To separate and detect HBV capsids and virions to assess the effect of this compound on capsid assembly and secretion.

Methodology:

-

Sample Preparation:

-

Intracellular Capsids: Cell lysates are prepared in a non-denaturing buffer.

-

Secreted Particles: Cell culture supernatant is concentrated using polyethylene glycol (PEG) precipitation.

-

-

Agarose Gel Electrophoresis: Samples are resolved on a 1% native agarose gel in a Tris-acetate-EDTA (TAE) buffer.

-

Transfer: The separated particles are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with an anti-HBc antibody to detect capsids. For secreted particles, membranes can also be probed with anti-HBs antibodies to detect enveloped virions.

Real-Time PCR for Quantification of Capsid-Associated HBV DNA

This protocol is adapted from the methods used to quantify the antiviral activity of this compound.

Objective: To quantify the amount of HBV DNA associated with intracellular capsids following treatment with this compound.

Methodology:

-

Capsid Isolation: Intracellular capsids are isolated from treated and untreated cells, often following a native agarose gel electrophoresis step.

-